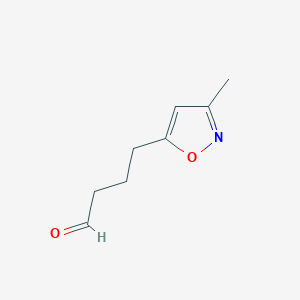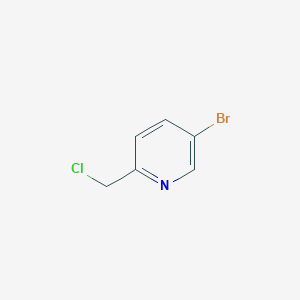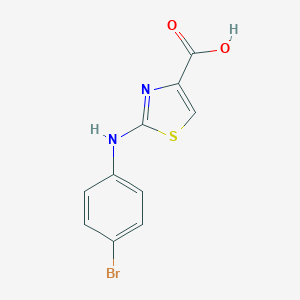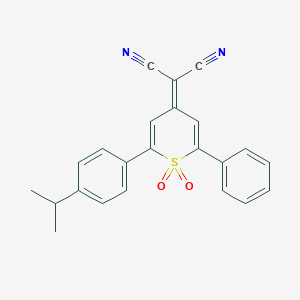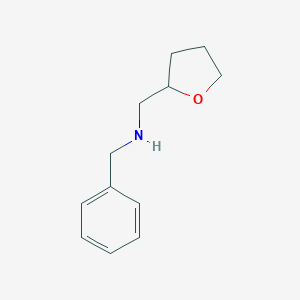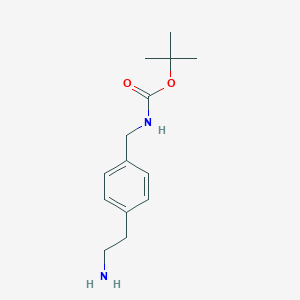![molecular formula C9H12O B063353 Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) CAS No. 159651-24-8](/img/structure/B63353.png)
Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI), commonly known as norcarfentanil, is a synthetic opioid analgesic drug. It is a derivative of fentanyl and has a similar chemical structure. Norcarfentanil has been used in scientific research to study opioid receptors and pain pathways in the body.
作用机制
Norcarfentanil works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, leading to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of pleasure and euphoria. Norcarfentanil is a highly potent opioid and can produce significant analgesic effects at low doses.
Biochemical and Physiological Effects:
Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce a range of side effects, including nausea, vomiting, constipation, and dizziness. Norcarfentanil is highly addictive and can lead to physical dependence and withdrawal symptoms.
实验室实验的优点和局限性
Norcarfentanil has several advantages for use in lab experiments. It is a highly potent opioid and can produce significant analgesic effects at low doses, making it useful for studying the effects of opioids on pain pathways in the body. It is also a selective agonist of the mu-opioid receptor, which allows for specific targeting of this receptor in experiments. However, norcarfentanil is highly addictive and can produce significant side effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on norcarfentanil. One area of research is the development of new opioid analgesics that are less addictive and have fewer side effects than current opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Norcarfentanil can also be used to study the effects of opioids on different types of pain, including chronic pain and neuropathic pain. Finally, norcarfentanil can be used to study the effects of opioids on other systems in the body, including the immune system and the cardiovascular system.
Conclusion:
Norcarfentanil is a synthetic opioid analgesic drug that has been used in scientific research to study opioid receptors and pain pathways in the body. It is a potent agonist of the mu-opioid receptor and has been used to study the binding and activation of this receptor. Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It is highly addictive and can lead to physical dependence and withdrawal symptoms. Norcarfentanil has several advantages for use in lab experiments, but its side effects and addictive properties can limit its use in certain experiments. There are several future directions for research on norcarfentanil, including the development of new opioid analgesics and treatments for opioid addiction and overdose.
合成方法
Norcarfentanil can be synthesized through a multistep process starting with the reaction of N-phenethyl-4-piperidone with cyclopentadiene. The resulting product is then hydrogenated to form norcarfentanil. The synthesis of norcarfentanil is a complex process that requires expertise in organic chemistry.
科学研究应用
Norcarfentanil has been used in scientific research to study opioid receptors and pain pathways in the body. It is a potent agonist of the mu-opioid receptor and has been used to study the binding and activation of this receptor. Norcarfentanil has also been used to study the effects of opioids on the central nervous system, including their analgesic and addictive properties.
属性
| 159651-24-8 | |
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC 名称 |
1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m0/s1 |
InChI 键 |
NIMLCWCLVJRPFY-YIZRAAEISA-N |
手性 SMILES |
CC(=O)[C@@H]1C[C@@H]2C[C@H]1C=C2 |
SMILES |
CC(=O)C1CC2CC1C=C2 |
规范 SMILES |
CC(=O)C1CC2CC1C=C2 |
同义词 |
Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


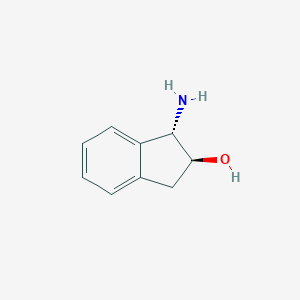
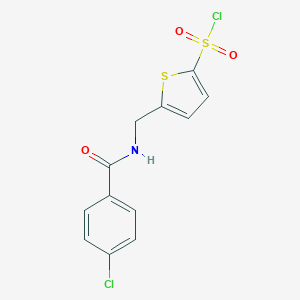

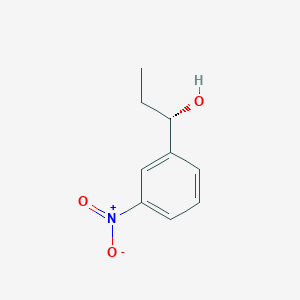
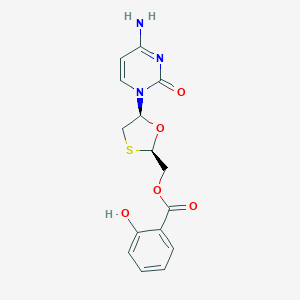
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
